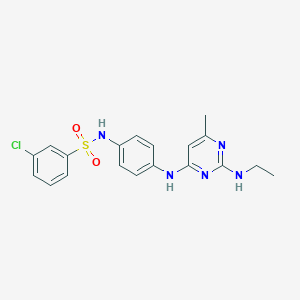![molecular formula C21H16Cl2N2O5S B11310555 4-Acetyl-3-methylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11310555.png)
4-Acetyl-3-methylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ACETYL-3-METHYLPHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes an acetyl group, a methyl group, and a chlorophenyl group attached to a pyrimidine ring
Preparation Methods
The synthesis of 4-ACETYL-3-METHYLPHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The acetyl and methyl groups can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-ACETYL-3-METHYLPHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication processes.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
5-Fluorouracil: Used as an anticancer agent.
Cytosine: A component of nucleic acids.
Thymine: Another nucleic acid component.
Properties
Molecular Formula |
C21H16Cl2N2O5S |
|---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
(4-acetyl-3-methylphenyl) 5-chloro-2-[(4-chlorophenyl)methylsulfonyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C21H16Cl2N2O5S/c1-12-9-16(7-8-17(12)13(2)26)30-20(27)19-18(23)10-24-21(25-19)31(28,29)11-14-3-5-15(22)6-4-14/h3-10H,11H2,1-2H3 |
InChI Key |
WXEDTOWJUWFOGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)Cl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-{2-[3-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}propanamide](/img/structure/B11310472.png)
![5-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B11310477.png)
![4-(4-Chlorophenyl)-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11310483.png)
![N-[3-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B11310484.png)
![N-(2,5-difluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11310485.png)
![2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B11310498.png)
![6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-N,N'-di(propan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B11310506.png)
![N-(3-ethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11310520.png)

![3,5-dimethyl-2-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11310549.png)
![N-(4-ethylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11310550.png)
![2-phenoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11310553.png)
![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-ethylbutanamide](/img/structure/B11310554.png)
![(3-Butoxyphenyl)[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B11310559.png)
